3,4-Dibromo-2-piperidin-1-ylpyridine
Overview
Description
3,4-Dibromo-2-piperidin-1-ylpyridine is a chemical compound with the molecular formula C10H12Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of two bromine atoms at the 3rd and 4th positions of the pyridine ring and a piperidine group at the 2nd position. This structural configuration imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-piperidin-1-ylpyridine typically involves the bromination of 2-piperidinylpyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, is increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2-piperidin-1-ylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding N-oxides or reduction reactions to remove the bromine atoms.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution.
N-Oxides: Formed through oxidation.
Biaryl Derivatives: Formed through coupling reactions.
Scientific Research Applications
3,4-Dibromo-2-piperidin-1-ylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-piperidin-1-ylpyridine is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, the presence of bromine atoms can enhance the compound’s ability to participate in halogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dibromo-4,4’-bipyridine: Another brominated pyridine derivative with similar chemical properties.
2,3,4-Trisubstituted Pyridines: Compounds with multiple substituents on the pyridine ring, exhibiting diverse reactivity.
Piperidine Derivatives: Compounds containing the piperidine moiety, widely used in drug discovery and development.
Uniqueness
3,4-Dibromo-2-piperidin-1-ylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of bromine atoms and the piperidine group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
3,4-dibromo-2-piperidin-1-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N2/c11-8-4-5-13-10(9(8)12)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENPVMXXGZIGIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285927 | |
Record name | 3,4-Dibromo-2-(1-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887571-41-7 | |
Record name | 3,4-Dibromo-2-(1-piperidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887571-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dibromo-2-(1-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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